Vercirnon

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

See also: this compound Sodium (active moiety of).

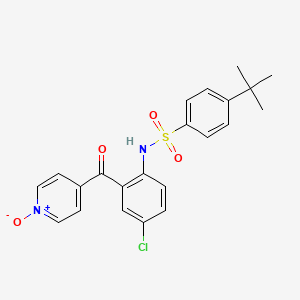

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWROCIMSDXGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220135 | |

| Record name | Vercirnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698394-73-9 | |

| Record name | Vercirnon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vercirnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERCIRNON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vercirnon's Mechanism of Action in Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vercirnon (also known as CCX282-B and GSK1605786) is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] In the context of Inflammatory Bowel Disease (IBD), particularly Crohn's disease, this compound was developed to inhibit the migration of pathogenic T lymphocytes to the intestinal tract, a key process in the inflammatory cascade. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data. A novel aspect of this compound's function is its allosteric antagonism, binding to an intracellular site on the CCR9 receptor to prevent G-protein coupling and downstream signaling.[3] Despite promising preclinical and Phase II results, Phase III clinical trials for this compound in patients with moderate-to-severe Crohn's disease did not meet their primary endpoints.[4][5] This guide details the scientific rationale, experimental validation, and clinical evaluation of this compound, offering valuable insights for the ongoing development of targeted therapies for IBD.

Introduction: The CCR9-CCL25 Axis in IBD Pathogenesis

Inflammatory Bowel Disease is characterized by chronic inflammation of the gastrointestinal tract, driven by a dysregulated immune response. A crucial step in this process is the recruitment of leukocytes, particularly T cells, from the bloodstream into the intestinal mucosa. The chemokine receptor CCR9 and its exclusive ligand, CCL25 (TECK), play a pivotal role in this gut-specific homing of T cells.

CCL25 is constitutively expressed by epithelial cells in the small intestine, and its expression can be induced in the colon during inflammation. Circulating T cells expressing CCR9 are drawn to the gut by the CCL25 gradient. In IBD patients, an increased number of CCR9-expressing T cells are found in the peripheral blood and inflamed intestinal tissue, suggesting that targeting the CCR9-CCL25 axis could be a viable therapeutic strategy to reduce intestinal inflammation.

This compound: A Selective CCR9 Antagonist

This compound is an orally bioavailable small molecule designed to be a potent and selective antagonist of the CCR9 receptor. Its chemical structure allows it to effectively block the interaction between CCR9 and CCL25, thereby inhibiting the downstream signaling events that lead to T-cell migration.

Preclinical Characterization and In Vitro Efficacy

A series of in vitro assays were conducted to determine the potency and selectivity of this compound. The key findings from these preclinical studies are summarized in the tables below.

Table 1: In Vitro Inhibition of CCR9-Mediated Signaling by this compound

| Assay Type | Cell Line/System | Ligand | This compound IC50 | Reference |

| Ca2+ Mobilization | Molt-4 cells | CCL25 | 5.4 nM | |

| Chemotaxis | Molt-4 cells | CCL25 | 3.4 nM | |

| Chemotaxis | Molt-4 cells in 100% human serum | CCL25 | 33 nM | |

| Chemotaxis | Primary CCR9-expressing cells | CCL25 | 6.8 nM | |

| Chemotaxis | Baf-3/CCR9A cells | CCL25 | 2.8 nM | |

| Chemotaxis | Baf-3/CCR9B cells | CCL25 | 2.6 nM | |

| Chemotaxis | Mouse thymocytes | CCL25 | 6.9 nM | |

| Chemotaxis | Rat thymocytes | CCL25 | 1.3 nM | |

| Chemotaxis | RA-cultured human T cells in 100% human AB serum | CCL25 | 141 nM |

Experimental Protocols:

-

Calcium Mobilization Assay: Molt-4 cells, a human T-cell line endogenously expressing CCR9, were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with CCL25 in the presence of varying concentrations of this compound. The change in intracellular calcium concentration was measured using a fluorometric imaging plate reader. The IC50 value was calculated as the concentration of this compound that inhibited 50% of the maximal calcium flux induced by CCL25.

-

Chemotaxis Assay: The migratory response of various cell types towards a CCL25 gradient was assessed using a 96-well chemotaxis chamber. Cells were placed in the upper chamber, and CCL25 with or without this compound was placed in the lower chamber. After incubation, the number of cells that migrated to the lower chamber was quantified. The IC50 value represents the concentration of this compound that caused a 50% reduction in cell migration towards CCL25.

In Vivo Efficacy in a Murine Model of Crohn's Disease

The therapeutic potential of this compound was evaluated in the TNFΔARE mouse model, which spontaneously develops a Crohn's-like ileitis.

Table 2: In Vivo Efficacy of this compound in the TNFΔARE Mouse Model

| Treatment Group | Dosing Regimen | Outcome | Reference |

| Vehicle | Twice daily | 60% of mice developed severe/very severe inflammation at 12 weeks. | |

| This compound (10 mg/kg) | Subcutaneous, twice daily for 10 weeks | Ameliorated the severity of intestinal inflammation. | |

| This compound (50 mg/kg) | Subcutaneous, twice daily for 10 weeks | Complete protection from severe inflammation. |

Experimental Protocol:

-

TNFΔARE Mouse Model: TNFΔARE mice on a C57BL/6 background were administered this compound or vehicle subcutaneously twice daily, starting at 2 weeks of age and continuing until 12 weeks of age. At the end of the treatment period, the intestines were harvested, and the severity of inflammation was scored based on histological examination.

Mechanism of Action: Allosteric Antagonism of CCR9

Structural biology studies have revealed a unique mechanism of action for this compound. Unlike traditional antagonists that bind to the extracellular orthosteric site of a receptor, this compound binds to an allosteric site on the intracellular side of the CCR9 receptor.

The crystal structure of CCR9 in complex with this compound was solved at a resolution of 2.8 Å. This revealed that this compound occupies a pocket formed by intracellular loops and the C-terminal helix 8 of the receptor. This binding mode physically prevents the conformational changes required for G-protein coupling and the initiation of downstream signaling cascades, effectively locking the receptor in an inactive state.

Caption: this compound's allosteric antagonism of the CCR9 receptor.

Clinical Development and Outcomes in Crohn's Disease

This compound progressed to Phase III clinical trials for the treatment of moderate-to-severe Crohn's disease. The clinical development program, known as SHIELD, consisted of several studies designed to evaluate the efficacy and safety of this compound for inducing and maintaining remission.

Table 3: Overview of Key Phase III Clinical Trials for this compound in Crohn's Disease

| Study | ClinicalTrials.gov ID | Phase | Primary Endpoint | Outcome | Reference |

| SHIELD-1 | NCT01277666 | III (Induction) | Clinical response (≥100-point decrease in CDAI at week 12) | Did not meet primary endpoint | |

| SHIELD-4 | NCT01536418 | III (Induction) | Clinical response (≥100-point decrease in CDAI at week 12) | At week 12, CDAI ≥100-point response was 56% (500mg QD) and 69% (500mg BID). Clinical remission (CDAI < 150) was 26% (500mg QD) and 36% (500mg BID). Study was terminated early. |

Experimental Protocol (SHIELD-1):

-

Study Design: A randomized, double-blind, placebo-controlled study in 608 adult patients with moderately-to-severely active Crohn's disease (CDAI score of 220-450).

-

Treatment Arms: Patients were randomized to receive placebo, this compound 500 mg once daily, or this compound 500 mg twice daily for 12 weeks.

-

Primary Endpoint: The proportion of patients achieving a clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from baseline at week 12.

-

Key Secondary Endpoint: The proportion of patients achieving clinical remission, defined as a CDAI score of less than 150 at week 12.

Despite the strong preclinical rationale and promising early clinical data, the SHIELD-1 study did not demonstrate a statistically significant improvement in clinical response or remission compared to placebo. The SHIELD-4 study, which was terminated early, showed a trend towards a dose-dependent clinical effect.

Conclusion and Future Perspectives

This compound represents a pioneering effort in targeting the CCR9-CCL25 axis for the treatment of IBD. Its unique intracellular allosteric mechanism of action provided a novel approach to modulating chemokine receptor signaling. While the Phase III clinical trials in Crohn's disease were unsuccessful, the extensive preclinical and clinical data generated for this compound offer invaluable lessons for the development of future IBD therapeutics.

The reasons for the discrepancy between the early and late-stage clinical trial results are likely multifactorial and may include patient population heterogeneity, the complexity of Crohn's disease pathology, and the specific pharmacokinetic and pharmacodynamic properties of this compound in the patient population.

Further research into the intricacies of CCR9 signaling in different subsets of immune cells and in various stages of IBD may yet uncover new opportunities for therapeutic intervention. The story of this compound underscores the challenges of translating promising preclinical findings into clinical success and highlights the importance of a deep understanding of disease biology and drug mechanism of action in the development of targeted therapies.

Caption: The development pipeline of this compound for IBD.

References

- 1. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Characterization of CCX282-B, an Orally Bioavailable Antagonist of the CCR9 Chemokine Receptor, for Treatment of Inflammatory Bowel Disease | Semantic Scholar [semanticscholar.org]

- 3. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsk.com [gsk.com]

- 5. | BioWorld [bioworld.com]

Vercirnon: A CCR9 Antagonist for Crohn's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vercirnon (also known as GSK1605786A and CCX282-B) is an orally bioavailable, selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1] The scientific rationale for its development in Crohn's disease is based on the crucial role of the CCR9/CCL25 axis in recruiting inflammatory leukocytes to the gut.[2][3] Despite promising initial results in Phase II trials, the subsequent Phase III program for this compound in patients with moderately-to-severely active Crohn's disease was terminated due to a failure to meet primary endpoints.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a detailed summary of clinical trial data, and experimental protocols.

Introduction: The Rationale for CCR9 Antagonism in Crohn's Disease

Crohn's disease is a chronic inflammatory condition of the gastrointestinal tract characterized by the infiltration of leukocytes into the gut mucosa. The migration of these immune cells is a highly regulated process involving chemokines and their receptors. The chemokine receptor CCR9 is predominantly expressed on T cells that home to the small intestine, with its sole known ligand, CCL25 (also known as TECK), being expressed by intestinal epithelial cells. This specific expression pattern makes the CCR9/CCL25 axis a highly attractive therapeutic target for Crohn's disease, with the hypothesis that blocking this interaction could reduce the inflammatory cell burden in the gut. This compound was developed as a potent and selective small-molecule antagonist of CCR9 to test this hypothesis.

Mechanism of Action of this compound

This compound functions as a non-competitive, allosteric antagonist of CCR9. It binds to the intracellular side of the receptor, a site distinct from the binding pocket of its natural ligand, CCL25. This allosteric modulation prevents the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling, thereby inhibiting CCR9-mediated cell migration and activation. This compound has demonstrated high selectivity for CCR9 with negligible activity at other chemokine receptors.

Signaling Pathways and Experimental Workflows

CCR9 Signaling Pathway in Crohn's Disease

Caption: CCR9 signaling cascade in gut inflammation.

This compound's Mechanism of Action

Caption: this compound's allosteric inhibition of CCR9.

Clinical Trial Workflow for this compound

Caption: A representative clinical trial workflow for this compound.

Clinical Development and Efficacy Data

This compound underwent several key clinical trials in patients with moderate to severe Crohn's disease. The following tables summarize the quantitative data from these studies.

Phase IIb PROTECT-1 Study: Induction and Maintenance Therapy

Table 1: PROTECT-1 Induction Phase (12 Weeks) - Clinical Response and Remission

| Outcome | Placebo (n=144) | This compound 250 mg QD (n=98) | This compound 250 mg BID (n=96) | This compound 500 mg QD (n=97) |

| Clinical Response at Week 8 | 49% | 52% | 48% | 60% |

| Clinical Response at Week 12 | 47% | 56% | 49% | 61% |

| Clinical Remission at Week 12 | 34% | 41% | 33% | 40% |

Table 2: PROTECT-1 Maintenance Phase (36 Weeks) - Sustained Response and Remission

| Outcome | Placebo | This compound 250 mg BID |

| Sustained Clinical Response at Week 52 | 42% | 46% |

| Remission at Week 52 | 31% | 47% |

Phase III SHIELD Program: Induction Therapy

Table 3: SHIELD-1 Study (12 Weeks) - Primary and Key Secondary Endpoints

| Outcome | Placebo (n≈203) | This compound 500 mg QD (n≈203) | This compound 500 mg BID (n≈202) |

| Clinical Response (≥100-point CDAI decrease) | 25.1% | 27.6% | 27.2% |

| Clinical Remission (CDAI < 150) | Not Reported | Not Reported | Not Reported |

Table 4: SHIELD-4 Study (12 Weeks) - Clinical Response and Remission

| Outcome | This compound 500 mg QD (n=57) | This compound 500 mg BID (n=61) |

| Clinical Response (≥100-point CDAI decrease) | 56% | 69% |

| Clinical Remission (CDAI < 150) | 26% | 36% |

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. In the SHIELD-1 study, the rates of serious adverse events were similar across placebo and this compound treatment groups. However, a dose-dependent increase in the overall rate of adverse events was observed.

Table 5: SHIELD-1 Study - Adverse Events

| Event | Placebo | This compound 500 mg QD | This compound 500 mg BID |

| Any Adverse Event | 69.8% | 73.3% | 78.1% |

| Serious Adverse Events | 8.9% | 5.9% | 6.0% |

Experimental Protocols

PROTECT-1 Study (Phase IIb)

-

Study Design: A randomized, double-blind, placebo-controlled trial with three phases: a 12-week induction phase, a 4-week open-label active treatment phase, and a 36-week maintenance phase.

-

Patient Population: 436 adult patients with moderately to severely active Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) score of 250-450 and a C-reactive protein (CRP) level >7.5 mg/L. Patients were on stable doses of concomitant medications for Crohn's disease.

-

Induction Phase Treatment Arms:

-

Placebo

-

This compound 250 mg once daily (QD)

-

This compound 250 mg twice daily (BID)

-

This compound 500 mg once daily (QD)

-

-

Primary Endpoints:

-

Induction: Clinical response at Week 8.

-

Maintenance: Sustained clinical response at Week 52.

-

-

Definitions:

-

Clinical Response: A decrease in CDAI score of at least 70 points from baseline.

-

Clinical Remission: A CDAI score of less than 150.

-

SHIELD-1 Study (Phase III)

-

Study Design: A randomized, double-blind, placebo-controlled, 12-week induction study.

-

Patient Population: 608 adult patients with moderately to severely active Crohn's disease (CDAI 220-450) who had failed corticosteroid or immunosuppressant therapy. Evidence of active disease was confirmed by endoscopy or elevated C-reactive protein and fecal calprotectin.

-

Treatment Arms:

-

Placebo

-

This compound 500 mg once daily (QD)

-

This compound 500 mg twice daily (BID)

-

-

Primary Endpoint: Clinical response at Week 12.

-

Key Secondary Endpoint: Clinical remission at Week 12.

-

Definitions:

-

Clinical Response: A decrease in CDAI score of at least 100 points from baseline.

-

Clinical Remission: A CDAI score of less than 150.

-

Discussion and Future Directions

The clinical development of this compound for Crohn's disease highlights the challenges of translating a strong scientific rationale into clinical efficacy. While the Phase IIb PROTECT-1 study showed encouraging signals, particularly in the maintenance of remission, the larger Phase III SHIELD-1 study failed to demonstrate a significant benefit over placebo for the induction of clinical response. The reasons for this discrepancy are likely multifactorial and may include differences in patient populations, placebo response rates, and the specific endpoints used.

Despite the discontinuation of the this compound program, the targeting of leukocyte trafficking in inflammatory bowel disease remains a valid and promising therapeutic strategy. The experience with this compound provides valuable lessons for the future development of chemokine receptor antagonists and other targeted therapies for Crohn's disease. Further research is warranted to better understand the nuances of the CCR9/CCL25 axis in different subsets of Crohn's disease patients and to explore the potential of combination therapies.

References

Vercirnon: A Technical Guide to a CCR9 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vercirnon (formerly known as CCX282-B and GSK1605786) is a potent and selective, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 is a key regulator of lymphocyte trafficking to the small intestine, making it a therapeutic target for inflammatory bowel diseases (IBD) such as Crohn's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, in vitro and clinical data, and detailed experimental protocols related to this compound. Despite promising preclinical and early clinical results, this compound ultimately failed to meet its primary endpoints in Phase III clinical trials for the treatment of moderate-to-severe Crohn's disease.

Chemical Structure and Physicochemical Properties

This compound is a biarylsulfonamide derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-tert-butyl-N-[4-chloro-2-(pyridine-4-carbonyl)phenyl]benzenesulfonamide | N/A |

| Synonyms | CCX282-B, GSK1605786, Traficet-EN | [1] |

| CAS Number | 698394-73-9 | N/A |

| Molecular Formula | C22H21ClN2O3S | N/A |

| Molecular Weight | 444.9 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action

This compound functions as a selective antagonist of the CCR9 receptor. The binding of the chemokine ligand CCL25 (TECK) to CCR9 on the surface of lymphocytes, particularly T-helper (Th17) cells, initiates a signaling cascade that promotes cell migration to the small intestine. In inflammatory bowel disease, this process is dysregulated, leading to an excessive influx of inflammatory cells into the gut mucosa. This compound competitively binds to CCR9, thereby inhibiting the binding of CCL25 and subsequent downstream signaling events, ultimately reducing the migration of inflammatory cells to the intestine.

CCR9 Signaling Pathway

The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), activates intracellular signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the JAK/STAT pathway. These pathways play crucial roles in cell survival, proliferation, and migration. This compound's antagonism of CCR9 blocks these downstream effects.

In Vitro Activity

This compound has demonstrated potent and selective inhibition of CCR9-mediated cellular responses in various in vitro assays. The following table summarizes key IC50 values.

| Assay | Cell Line | Parameter Measured | IC50 (nM) | Reference |

| Calcium Mobilization | Molt-4 | CCL25-induced Ca2+ flux | 5.4 | [2] |

| Chemotaxis | Molt-4 | CCL25-induced cell migration | 3.4 | [2] |

| Chemotaxis (in 100% human serum) | Molt-4 | CCL25-induced cell migration | 33 | |

| Chemotaxis | Primary CCR9-expressing cells | CCL25-induced cell migration | 6.8 | |

| Chemotaxis | Baf-3/CCR9A | CCL25-induced cell migration | 2.8 | |

| Chemotaxis | Baf-3/CCR9B | CCL25-induced cell migration | 2.6 |

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a method to assess the inhibitory effect of this compound on CCL25-induced intracellular calcium mobilization in Molt-4 cells.

Materials:

-

Molt-4 cells

-

This compound

-

Recombinant human CCL25

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Method:

-

Cell Preparation: Culture Molt-4 cells in appropriate media and harvest in exponential growth phase. Wash cells with HBSS and resuspend at a density of 1 x 10^6 cells/mL in HBSS.

-

Dye Loading: Add Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells to remove excess dye and resuspend in HBSS.

-

Assay Plate Preparation: Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

CCL25 Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Inject 50 µL of CCL25 (at a final concentration corresponding to the EC80) and continue to record fluorescence for at least 60 seconds.

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable non-linear regression model.

Chemotaxis Assay

This protocol outlines a method to evaluate the effect of this compound on the migration of Molt-4 cells towards a CCL25 gradient.

Materials:

-

Molt-4 cells

-

This compound

-

Recombinant human CCL25

-

Chemotaxis chambers (e.g., Transwell inserts with 5 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell viability stain (e.g., Trypan blue)

-

Hemocytometer or automated cell counter

Method:

-

Cell Preparation: Culture and harvest Molt-4 cells as described above. Resuspend the cells in chemotaxis medium at a density of 2 x 10^6 cells/mL.

-

Compound and Chemoattractant Preparation: Prepare serial dilutions of this compound in the cell suspension. In the lower chambers of the 24-well plate, add chemotaxis medium containing CCL25 (at a concentration that induces optimal migration).

-

Assay Setup: Place the Transwell inserts into the wells of the 24-well plate. Add 100 µL of the cell suspension containing the various concentrations of this compound to the upper chamber of the inserts.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Quantification: After incubation, carefully remove the inserts. Collect the cells that have migrated to the lower chamber. Count the number of migrated cells using a hemocytometer or an automated cell counter.

-

Data Analysis: Calculate the percent inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value using a suitable non-linear regression model.

Clinical Trials in Crohn's Disease

This compound underwent extensive clinical development for the treatment of moderate-to-severe Crohn's disease. However, the Phase III program, known as SHIELD, was terminated due to a lack of efficacy.

SHIELD-1 Study

The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that enrolled 608 patients with moderate-to-severe Crohn's disease. Patients were randomized to receive this compound 500 mg once daily, 500 mg twice daily, or placebo for 12 weeks. The primary endpoint was clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points. The key secondary endpoint was clinical remission (CDAI score < 150).

Results: The study did not meet its primary or key secondary endpoints. There was no statistically significant difference in the rates of clinical response or remission between the this compound groups and the placebo group.

SHIELD-4 Study

The SHIELD-4 trial was a double-blind, active-treatment induction study that randomized 253 patients with moderate-to-severe Crohn's disease to receive either 500 mg of this compound once daily or 500 mg twice daily for 12 weeks.

Results: At week 12, a CDAI ≥ 100-point response was observed in 56% and 69% of patients in the once-daily and twice-daily groups, respectively. Clinical remission (CDAI < 150) was achieved in 26% and 36% of patients in the respective treatment groups. While these results showed a trend towards a dose-dependent effect, the overall SHIELD program was terminated.

| Clinical Trial | Phase | Number of Patients | Treatment Arms | Primary Endpoint | Outcome | Reference |

| SHIELD-1 | III | 608 | This compound 500 mg QD, this compound 500 mg BID, Placebo | Clinical Response (≥100-point decrease in CDAI) at Week 12 | Did not meet primary endpoint | |

| SHIELD-4 | III | 253 | This compound 500 mg QD, this compound 500 mg BID | N/A (Induction study for SHIELD-2) | Terminated |

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the sulfonamide bond formation between a substituted aniline and a sulfonyl chloride. The final steps typically involve the formation of the pyridine-N-oxide moiety. A possible reason for the clinical trial failures of this compound may be related to its pharmacokinetic profile.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR9 receptor. While it demonstrated promising in vitro activity and a clear mechanism of action for the treatment of Crohn's disease, it ultimately failed to demonstrate sufficient efficacy in large-scale Phase III clinical trials. The data and protocols presented in this guide provide a valuable resource for researchers in the fields of chemokine biology, GPCR pharmacology, and drug development for inflammatory diseases. The discrepancy between the preclinical and clinical results highlights the complexities of translating in vitro potency to clinical efficacy in multifactorial diseases like Crohn's disease.

References

- 1. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Vercirnon: A Deep Dive into its Role as a CCR9 Antagonist in Modulating Gut-Specific Lymphocyte Trafficking

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Vercirnon (GSK1605786A, formerly CCX282-B), a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] this compound was developed to modulate the inflammatory cascade in gut-specific autoimmune disorders, such as Crohn's disease, by inhibiting the trafficking of pathogenic lymphocytes to the intestinal tract.[3] This document details the molecular mechanism of this compound, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Role of CCR9 in Gut Immunity and Inflammatory Bowel Disease

The trafficking of leukocytes to specific tissues is a tightly regulated process orchestrated by the interaction of chemokines and their receptors. In the context of gut immunity, the chemokine receptor CCR9 plays a pivotal role in directing the migration of a subset of T lymphocytes to the small intestine.[4][5] The exclusive ligand for CCR9 is the chemokine CCL25 (also known as TECK - Thymus-Expressed Chemokine), which is constitutively expressed by epithelial cells in the small intestine.

This CCR9-CCL25 axis is fundamental for maintaining immune homeostasis in the gut. However, in inflammatory bowel disease (IBD), particularly Crohn's disease, this pathway is pathologically exploited. An overabundance of CCR9-expressing T cells migrates to the gut, contributing to the chronic inflammation that characterizes the disease. Therefore, antagonizing the CCR9-CCL25 interaction presents a targeted therapeutic strategy to mitigate gut inflammation by preventing the infiltration of these inflammatory lymphocytes.

This compound is a small molecule, orally bioavailable antagonist designed to specifically block the CCR9 receptor, thereby inhibiting the downstream signaling events that lead to lymphocyte migration to the gut.

Mechanism of Action of this compound

This compound functions as a highly selective and potent antagonist of the CCR9 receptor. Its mechanism of action involves the direct inhibition of CCL25-mediated signaling, which is crucial for the chemotaxis of CCR9-expressing lymphocytes. The key inhibitory activities of this compound are:

-

Inhibition of Chemotaxis: this compound effectively blocks the migration of CCR9-expressing cells towards a CCL25 gradient. This has been demonstrated in various cell types, including the T-cell leukemia line Molt-4, which endogenously expresses CCR9.

-

Inhibition of Calcium Mobilization: The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events, including a rapid increase in intracellular calcium concentration ([Ca2+]i). This compound inhibits this CCL25-induced calcium mobilization, indicating a blockade of the initial steps of receptor activation.

The high selectivity of this compound for CCR9 over other chemokine receptors minimizes the potential for off-target effects, making it a promising candidate for targeted therapy in IBD.

Quantitative Data Summary

The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Preclinical In Vitro Efficacy of this compound

| Assay | Cell Type | Parameter | This compound IC50 (nM) | Reference |

| Chemotaxis | Molt-4 | Inhibition of CCL25-mediated chemotaxis | 3.4 | |

| Calcium Mobilization | Molt-4 | Inhibition of CCL25-mediated Ca2+ mobilization | 5.4 |

Table 2: Phase II Clinical Trial of this compound in Crohn's Disease (NCT00306215)

| Treatment Group | N | Clinical Response at Week 12 (%) | Clinical Remission at Week 52 (%) | Reference |

| Placebo | 110 | 47 | 31 | |

| This compound 250 mg once daily | 109 | 56 | N/A | |

| This compound 250 mg twice daily | 108 | 49 | 47 | |

| This compound 500 mg once daily | 109 | 61 | N/A |

Clinical Response defined as a ≥70 point decrease in Crohn's Disease Activity Index (CDAI) score. Clinical Remission defined as a CDAI score <150.

Table 3: Phase III Clinical Trial of this compound in Crohn's Disease (SHIELD-4)

| Treatment Group | N | CDAI ≥100-point response at Week 12 (%) | Clinical Remission (CDAI < 150) at Week 12 (%) | Reference |

| This compound 500 mg once daily | 57 | 56 | 26 | |

| This compound 500 mg twice daily | 61 | 69 | 36 |

Note: The SHIELD-1 Phase III trial did not meet its primary endpoint of improvement in clinical response.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Chemotaxis Assay

Objective: To determine the inhibitory effect of this compound on the migration of CCR9-expressing cells towards a CCL25 gradient.

Materials:

-

Molt-4 cells (human T-cell leukemia line, endogenously expressing CCR9)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Recombinant human CCL25

-

This compound

-

Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate filters)

-

Fluorescent dye for cell quantification (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Maintain Molt-4 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Preparation: On the day of the assay, harvest Molt-4 cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in serum-free RPMI-1640.

-

Assay Setup:

-

Add CCL25 (at a pre-determined optimal concentration, e.g., 100 ng/mL) to the lower wells of the chemotaxis chamber.

-

In the upper wells, add the Molt-4 cell suspension.

-

Add the various concentrations of this compound or vehicle control to the upper wells with the cells.

-

-

Incubation: Incubate the chemotaxis plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber.

-

Wipe the upper side of the filter to remove non-migrated cells.

-

Migrated cells on the lower side of the filter are quantified. This can be done by:

-

Staining the migrated cells with a fluorescent dye and measuring the fluorescence in a plate reader.

-

Lysing the migrated cells and quantifying the amount of a fluorescent dye pre-loaded into the cells.

-

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit CCL25-induced intracellular calcium mobilization in CCR9-expressing cells.

Materials:

-

CCR9-expressing cells (e.g., Molt-4 or a stably transfected cell line)

-

Cell culture medium

-

Recombinant human CCL25

-

This compound

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed CCR9-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator dye and probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

-

-

Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Pre-incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Use the automated injector to add a pre-determined concentration of CCL25 to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of 1-2 minutes.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage inhibition of the CCL25-induced calcium response for each this compound concentration. Determine the IC50 value from the dose-response curve.

In Vivo Model of Gut Inflammation (TNBS-Induced Colitis)

Objective: To evaluate the efficacy of this compound in a preclinical mouse model of colitis that shares some pathological features with Crohn's disease.

Materials:

-

Male BALB/c mice (or other susceptible strain)

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

This compound

-

Vehicle for this compound administration (e.g., 0.5% methylcellulose)

-

Catheters for intrarectal administration

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Induction of Colitis:

-

Anesthetize the mice.

-

Slowly administer a solution of TNBS in ethanol (e.g., 100 mg/kg TNBS in 50% ethanol) intrarectally using a catheter.

-

Keep the mice in a head-down position for a few minutes to ensure retention of the TNBS solution.

-

-

Treatment:

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer this compound or vehicle orally once or twice daily, starting on the day of colitis induction or as a therapeutic intervention after disease establishment.

-

-

Monitoring:

-

Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool (Disease Activity Index - DAI).

-

-

Endpoint Analysis (e.g., day 7 post-induction):

-

Euthanize the mice and collect the colons.

-

Measure colon length and weight.

-

Process colonic tissue for histological analysis (e.g., H&E staining to assess inflammation, ulceration, and tissue damage).

-

Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Isolate lamina propria lymphocytes for flow cytometric analysis of CCR9-expressing cell populations.

-

-

Data Analysis: Compare the DAI scores, colon length/weight ratios, histological scores, and MPO activity between the this compound-treated groups and the vehicle control group to assess the therapeutic efficacy of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR9 receptor. By inhibiting the CCR9-CCL25 axis, this compound effectively blocks the migration of pathogenic lymphocytes to the gut, a key driver of inflammation in Crohn's disease. While preclinical and early clinical studies showed promise, later-stage clinical trials did not consistently demonstrate efficacy, leading to the discontinuation of its development for Crohn's disease. Nevertheless, the study of this compound has provided invaluable insights into the role of lymphocyte trafficking in IBD and has paved the way for the development of other gut-selective therapies. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of gastroenterology and drug development.

References

The Rise and Fall of a Targeted Therapy: A Technical History of GSK1605786A (Vercirnon)

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: GSK1605786A, also known as Vercirnon and formerly CCX282-B, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). Developed initially by ChemoCentryx, it was investigated as a targeted oral therapy for inflammatory bowel diseases (IBD), primarily Crohn's disease. The rationale was based on the specific expression of CCR9 on immune cells that traffic to the gut, driven by its ligand CCL25, which is upregulated in intestinal inflammation. Despite promising preclinical data and early-phase clinical results, this compound ultimately failed to meet its primary endpoints in Phase III clinical trials, leading to the discontinuation of its development for Crohn's disease. This guide provides a comprehensive technical overview of the discovery, development, and clinical evaluation of GSK1605786A, presenting key data, experimental methodologies, and the underlying scientific reasoning.

Discovery and Lead Optimization

The discovery of GSK1605786A (then CCX282-B) originated from the drug discovery platform of ChemoCentryx, which focused on identifying small-molecule antagonists for chemokine receptors.[1] The therapeutic hypothesis was that blocking CCR9 would specifically inhibit the migration of pathogenic T cells to the intestine, thereby reducing inflammation in diseases like Crohn's disease, without causing systemic immunosuppression.[2][3]

The initial discovery process involved high-throughput screening to identify hits against the CCR9 receptor. While specific details of the lead optimization process and structure-activity relationships (SAR) are not extensively published, the resulting compound, CCX282-B, was characterized as an orally bioavailable, selective, and potent antagonist of human CCR9.[4]

Mechanism of Action and Preclinical Pharmacology

GSK1605786A functions as a non-competitive allosteric inhibitor of CCR9.[5] It binds to an intracellular site on the receptor, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling upon binding of its ligand, CCL25. This blockade inhibits key cellular responses involved in inflammation, namely calcium mobilization and chemotaxis.

In Vitro Activity

The potency and selectivity of GSK1605786A were established through a series of in vitro assays. The compound demonstrated potent inhibition of CCR9-mediated functions in various cell systems.

| Assay | Cell Line/System | Endpoint | IC50 (nM) | Reference |

| Calcium Mobilization | MOLT-4 (human T cell line) | Inhibition of CCL25-induced Ca2+ flux | 5.4 | |

| Chemotaxis | MOLT-4 (human T cell line) | Inhibition of CCL25-induced cell migration | 3.4 | |

| Chemotaxis (in 100% human serum) | MOLT-4 (human T cell line) | Inhibition of CCL25-induced cell migration | 33 | |

| Chemotaxis | Primary CCR9-expressing cells | Inhibition of CCL25-induced cell migration | 6.8 | |

| Chemotaxis (CCR9A splice form) | Baf-3/CCR9A cells | Inhibition of CCL25-induced cell migration | 2.8 | |

| Chemotaxis (CCR9B splice form) | Baf-3/CCR9B cells | Inhibition of CCL25-induced cell migration | 2.6 |

GSK1605786A was found to be highly selective for CCR9, with negligible binding to 18 other chemokine receptors.

In Vivo Preclinical Efficacy

The in vivo efficacy of GSK1605786A was evaluated in the TNFΔARE mouse model, which spontaneously develops a Crohn's-like ileitis.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| TNFΔARE mice | Subcutaneous injection, twice daily from weeks 2-12 of age | Significant reduction in intestinal inflammation. 30% incidence of moderate disease and no severe disease in treated mice, compared to ~80% moderate to severe inflammation in untreated mice. |

These preclinical studies provided a strong rationale for advancing GSK1605786A into clinical development for Crohn's disease.

Clinical Development

The clinical development program for this compound (GSK1605786A) spanned Phase I to Phase III studies, evaluating its safety, pharmacokinetics, and efficacy in both healthy volunteers and patients with Crohn's disease.

Phase I: Safety and Pharmacokinetics in Healthy Volunteers

Two single-dose, crossover studies were conducted in healthy subjects in the US and Japan to assess the pharmacokinetics (PK) and safety of different formulations and doses.

| Study Population | Doses Administered | Key Pharmacokinetic Findings | Safety and Tolerability | Reference |

| Healthy US subjects (n=24) | Single 500 mg dose of five different formulations | No significant difference in PK parameters (Cmax, AUC) and bioavailability between formulations. | Well tolerated. | |

| Healthy Japanese male subjects (n=30) | Single ascending oral doses of 250 mg, 500 mg, and 1000 mg | Cmax and AUC increased in a less than dose-proportional manner. PK parameters were on average 20% higher in the fed state compared to the fasted state. | Well tolerated. |

Overall, the Phase I studies demonstrated that this compound has a similar pharmacokinetic and safety profile in both US and Japanese populations.

Phase II: The PROTECT-1 Trial

The PROTECT-1 (Prospective Randomized Oral-Therapy Evaluation in Crohn's Disease Trial-1) was a Phase II, randomized, placebo-controlled trial to evaluate the safety and efficacy of CCX282-B in patients with moderate to severe Crohn's disease.

| Study Design | Patient Population | Treatment Arms (12-week induction) | Primary Endpoint | Key Efficacy Results (Week 12) | Reference |

| Randomized, double-blind, placebo-controlled | 436 patients with CDAI scores of 250-450 and C-reactive protein >7.5 mg/L | Placebo; CCX282-B 250 mg once daily; CCX282-B 250 mg twice daily; CCX282-B 500 mg once daily | Clinical response at Week 8 | The 500 mg once daily dose showed a statistically significant improvement in clinical response (61%) compared to placebo (47%). |

The encouraging results from the PROTECT-1 trial, particularly the 500 mg once-daily dose, supported the progression of this compound into Phase III development.

Phase III: The SHIELD Program

The Phase III clinical development program for this compound, known as SHIELD, consisted of four studies (SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4) designed to evaluate the efficacy and safety of this compound for inducing and maintaining remission in over 2,500 patients with moderately to severely active Crohn's disease.

SHIELD-1 Trial

| Study Design | Patient Population | Treatment Arms (12 weeks) | Primary Endpoint | Key Efficacy Results | Reference |

| Randomized, double-blind, placebo-controlled | 608 adult patients with moderately to severely active Crohn's disease (CDAI 220-450) | Placebo; this compound 500 mg once daily; this compound 500 mg twice daily | Clinical response (≥100-point decrease in CDAI score from baseline at week 12) | No statistically significant difference in clinical response between this compound and placebo. (Placebo: 25.1%; 500 mg QD: 27.6%; 500 mg BID: 27.2%) |

The failure of the SHIELD-1 study to meet its primary endpoint was a major setback for the this compound development program. GSK subsequently suspended new recruitment and dosing in the ongoing clinical program.

SHIELD-4 Trial

Results from the SHIELD-4 trial, an active treatment induction study, were presented after the program's suspension.

| Study Design | Patient Population | Treatment Arms (12 weeks) | Key Efficacy Results (Week 12) | Reference |

| Double-blind, active treatment induction | 253 adult patients with moderate to severe Crohn's disease | This compound 500 mg once daily; this compound 500 mg twice daily | CDAI ≥100-point response was 56% for the once-daily group and 69% for the twice-daily group. Clinical remission (CDAI < 150) was 26% and 36%, respectively. |

Despite some positive signals in the SHIELD-4 data, the overall Phase III program did not demonstrate sufficient efficacy to support regulatory approval for Crohn's disease.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by the binding of CCL25 to CCR9.

Methodology:

-

Cell Culture: MOLT-4 cells, which endogenously express CCR9, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Dye Loading: Cells are washed and resuspended in a suitable buffer. A calcium-sensitive fluorescent dye, such as Indo-1 AM, is added to the cell suspension. The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane.

-

Incubation: The cells are incubated in the dark to allow for intracellular esterases to cleave the AM group, trapping the dye inside the cells.

-

Assay Procedure:

-

The dye-loaded cells are placed in a microplate.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

The test compound (GSK1605786A) at various concentrations is added to the wells.

-

After a short incubation, a pre-determined concentration of the CCR9 ligand, CCL25, is added to stimulate the receptor.

-

The change in fluorescence, corresponding to the change in [Ca2+]i, is measured kinetically.

-

-

Data Analysis: The inhibition of the CCL25-induced calcium flux by GSK1605786A is used to calculate the IC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, in this case, CCL25.

Methodology:

-

Cell Preparation: MOLT-4 cells are washed and resuspended in a chemotaxis buffer (e.g., HBSS with 0.1% BSA).

-

Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane is used.

-

The lower chamber is filled with the chemotaxis buffer containing a specific concentration of CCL25.

-

The test compound (GSK1605786A) at various concentrations is added to the cell suspension.

-

-

Cell Migration: The cell suspension containing the test compound is added to the upper chamber of the Transwell.

-

Incubation: The plate is incubated for a set period to allow for cell migration through the porous membrane towards the CCL25 in the lower chamber.

-

Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye (e.g., Calcein AM) to label the cells and measuring the fluorescence in the lower chamber.

-

Data Analysis: The inhibition of cell migration by GSK1605786A is used to determine the IC50 value.

Visualizations

Signaling Pathway of CCR9 and Inhibition by GSK1605786A

Caption: CCR9 signaling pathway and its inhibition by GSK1605786A.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro evaluation of GSK1605786A.

Clinical Development and Decision Pathway

Caption: Clinical development and decision pathway for GSK1605786A.

Conclusion

The development of GSK1605786A represents a well-founded, mechanism-based approach to treating inflammatory bowel disease. The selective targeting of the CCR9-CCL25 axis, which is central to gut-specific immune cell trafficking, was a promising strategy. The compound demonstrated potent and selective antagonism in preclinical models, and early clinical data suggested a potential for efficacy. However, the failure to meet the primary endpoints in the large-scale Phase III trials underscores the complexities of translating preclinical and early clinical findings into definitive patient benefit in a heterogeneous disease like Crohn's. The story of GSK1605786A serves as a valuable case study for researchers and drug developers, highlighting the rigorous journey from a promising molecular target to a clinically effective therapy.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Vercirnon Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vercirnon sodium, also known as GSK1605786, CCX282-B, and Traficet-EN, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] Developed initially by ChemoCentryx, it was investigated as an oral, non-biologic therapy for inflammatory bowel diseases (IBD), particularly Crohn's disease.[1][3] this compound targets the migration and activation of inflammatory cells in the intestine, a key process in the pathophysiology of IBD.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound sodium, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial data.

Mechanism of Action

This compound is a first-in-class intracellular allosteric antagonist of the CCR9 receptor. Unlike traditional antagonists that compete with the natural ligand at the extracellular binding site, this compound binds to a distinct allosteric site on the intracellular side of the receptor. This unique mechanism of action prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the effects of the natural ligand, CCL25 (TECK). The binding of CCL25 to CCR9 on the surface of T-lymphocytes is a critical step in their trafficking to the small intestine, a key site of inflammation in Crohn's disease. By inhibiting this interaction, this compound was designed to reduce the accumulation of inflammatory cells in the gut.

The CCR9 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CCR9 activation triggers intracellular calcium mobilization, a key event in cell migration and activation. This compound's allosteric antagonism prevents these downstream signaling events.

Pharmacodynamics

This compound demonstrates potent and selective antagonism of the CCR9 receptor in vitro. It effectively inhibits CCR9-mediated calcium mobilization and chemotaxis in various cell lines and primary cells.

| Parameter | Cell Type | Assay | IC50 (nM) |

| Ca²⁺ Mobilization | Molt-4 cells | Inhibition of CCR9-mediated Ca²⁺ mobilization | 5.4 |

| Chemotaxis | Molt-4 cells | Inhibition of CCR9-mediated chemotaxis | 3.4 |

| Primary CCR9-expressing cells | Inhibition of CCL25-directed chemotaxis | 6.8 | |

| RA-cultured human T cells | Inhibition of CCL25-mediated chemotaxis in 100% human AB serum | 141 | |

| Mouse thymocytes | Inhibition of CCL25-induced chemotaxis | 6.9 | |

| Rat thymocytes | Inhibition of CCL25-induced chemotaxis | 1.3 | |

| Splice Form Inhibition | Inhibition of CCL25-directed chemotaxis of CCR9A | 2.8 | |

| Inhibition of CCL25-directed chemotaxis of CCR9B | 2.6 | ||

| Table 1: In Vitro Potency of this compound Sodium |

This compound exhibits high selectivity for CCR9, with IC50 values greater than 10 µM for other chemokine receptors (CCR1-12 and CX3CR1-7).

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in healthy adult subjects. Following oral administration, this compound is readily absorbed, with a time to maximum plasma concentration (Tmax) of approximately 3-4 hours. The estimated half-life (t1/2) ranges from 12 to 17 hours. In a study with single ascending oral doses of 250 mg, 500 mg, and 1,000 mg in healthy Japanese male subjects, the maximum plasma concentration (Cmax) and area under the curve (AUC) increased in a less than dose-proportional manner. Food intake was found to increase Cmax and AUC by an average of 20% compared to the fasted state.

This compound is extensively metabolized through multiple oxidative and reductive pathways, involving cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C19, and CYP2B6. Its metabolites are highly protein-bound (>90%). This compound is considered to be passively permeable and is unlikely to be a substrate for P-glycoprotein.

| Parameter | Value | Condition | Population |

| Tmax | 3-4 hours | Single oral doses (250-1000 mg) | Healthy adults |

| t1/2 | 12-17 hours | Single oral doses (250-1000 mg) | Healthy adults |

| Dose Proportionality | Less than dose proportional | Single oral doses (250, 500, 1000 mg) | Healthy Japanese males |

| Food Effect | ~20% increase in Cmax and AUC | Fed vs. Fasted | Healthy Japanese males |

| Metabolism | Extensive via CYP3A4, CYP2C19, CYP2B6 | - | In vitro data |

| Protein Binding | >90% (metabolites) | - | In vitro data |

| Table 2: Summary of this compound Pharmacokinetic Parameters |

Clinical Trials

This compound has undergone several Phase III clinical trials for the treatment of moderate to severe Crohn's disease. The SHIELD (Study in CroHn's Disease Patients Investigating the Efficacy and Safety of an OraLly Dosed CCR9) program included multiple studies.

SHIELD-1 Study

The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that enrolled 608 adult patients with moderately-to-severely active Crohn's disease (Crohn's Disease Activity Index [CDAI] of 220-450). Patients were randomized to receive placebo, this compound 500 mg once daily, or this compound 500 mg twice daily for 12 weeks. The primary endpoint was clinical response, defined as a decrease in CDAI of at least 100 points at week 12. A key secondary endpoint was clinical remission (CDAI score < 150) at 12 weeks.

The study did not meet its primary or key secondary endpoints.

| Outcome (Week 12) | Placebo (n=203) | This compound 500 mg QD (n=203) | This compound 500 mg BID (n=202) | p-value (vs. Placebo) |

| Clinical Response (≥100-point CDAI decrease) | 25.1% | 27.6% | 27.2% | 0.546 (QD), 0.648 (BID) |

| Table 3: Efficacy Results of the SHIELD-1 Study |

In terms of safety, the rates of serious adverse events were similar across the treatment groups: 8.9% in the placebo group, 5.9% in the once-daily group, and 6.0% in the twice-daily group. Overall adverse events were reported in 69.8%, 73.3%, and 78.1% of patients in the placebo, once-daily, and twice-daily groups, respectively, showing a trend for dose-dependent increases.

SHIELD-4 Study

The SHIELD-4 study was a double-blind, active-treatment induction trial that enrolled 253 adult patients with moderate to severe Crohn's disease. Patients were randomized to receive either 500 mg of this compound once-daily or 500 mg twice-daily for 12 weeks. The study was designed to evaluate two dose regimens and enroll clinical responders into a maintenance trial (SHIELD-2).

At week 12, a CDAI ≥ 100-point response was observed in 56% of subjects in the once-daily group and 69% in the twice-daily group. Clinical remission (CDAI < 150) was achieved in 26% and 36% of patients in the once- and twice-daily groups, respectively.

| Outcome (Week 12) | This compound 500 mg QD (n=57) | This compound 500 mg BID (n=61) |

| Clinical Response (≥100-point CDAI decrease) | 56% | 69% |

| Clinical Remission (CDAI < 150) | 26% | 36% |

| Table 4: Efficacy Results of the SHIELD-4 Study |

Experimental Protocols

In Vitro Calcium Mobilization Assay (General Protocol)

A common method to assess the antagonist activity of compounds like this compound on GPCRs is through a calcium mobilization assay.

Methodology:

-

Cell Culture: CCR9-expressing cells (e.g., Molt-4) are cultured in appropriate media and seeded into 96- or 384-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Agonist Stimulation: A fixed concentration of the CCR9 agonist, CCL25, is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader. An increase in intracellular calcium leads to a change in the fluorescence intensity of the dye.

-

Data Analysis: The inhibition of the CCL25-induced calcium signal by this compound is quantified, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Clinical Trial Design (SHIELD-1)

The SHIELD-1 study followed a randomized, double-blind, placebo-controlled design.

Methodology:

-

Patient Selection: Eligible patients were adults with a diagnosis of moderately-to-severely active Crohn's disease, defined by a CDAI score between 220 and 450, and evidence of active inflammation.

-

Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms: placebo, this compound 500 mg once daily, or this compound 500 mg twice daily.

-

Treatment: Patients received their assigned treatment orally for a duration of 12 weeks.

-

Efficacy Assessment: The primary efficacy endpoint was the proportion of patients achieving a clinical response (a decrease in CDAI of at least 100 points from baseline) at week 12. The key secondary endpoint was the proportion of patients in clinical remission (CDAI score less than 150) at week 12.

-

Safety Monitoring: Adverse events were monitored and recorded throughout the study.

Conclusion

This compound sodium is a selective CCR9 antagonist with a novel intracellular allosteric mechanism of action. It demonstrated potent in vitro activity in blocking CCR9-mediated signaling and cell migration. However, in large-scale Phase III clinical trials for the treatment of moderate to severe Crohn's disease, this compound did not demonstrate a statistically significant clinical benefit over placebo in the induction of clinical response or remission. While the safety profile was generally acceptable, the lack of efficacy led to the discontinuation of its development for this indication. The data and methodologies presented in this guide provide a comprehensive pharmacological profile of this compound sodium for the scientific and drug development community.

References

The Therapeutic Potential of CCR9 Inhibition by Vercirnon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vercirnon (also known as CCX282-B and GSK1605786) is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). This receptor plays a crucial role in the migration of T cells to the gastrointestinal tract, a key process in the pathogenesis of inflammatory bowel disease (IBD), particularly Crohn's disease. By blocking the interaction between CCR9 and its ligand, CCL25 (TECK), this compound aimed to offer a targeted, oral therapy to reduce intestinal inflammation. This technical guide provides an in-depth overview of the preclinical and clinical development of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. Despite showing promise in early trials, this compound ultimately failed to meet its primary endpoints in Phase III studies for the induction of clinical response in patients with moderate-to-severe Crohn's disease. This guide serves as a comprehensive resource for understanding the therapeutic rationale, mechanism of action, and clinical evaluation of this compound as a CCR9 inhibitor.

Introduction: The Rationale for CCR9 Inhibition in Inflammatory Bowel Disease

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the colon and small intestine.[1] A critical step in the pathogenesis of IBD is the infiltration of leukocytes into the intestinal mucosa.[2] The chemokine receptor CCR9 is predominantly expressed on T cells that home to the small intestine, making it an attractive therapeutic target for diseases like Crohn's disease, which frequently affects this region of the gastrointestinal tract.[2][3] The sole ligand for CCR9, CCL25, is expressed by epithelial cells in the small intestine, creating a specific chemoattractant gradient that directs the migration of CCR9-expressing immune cells.[3]

This compound was developed as an oral, small-molecule antagonist designed to selectively block the CCR9-CCL25 interaction, thereby inhibiting the recruitment of pathogenic T cells to the gut and reducing inflammation.

Mechanism of Action of this compound

This compound functions as a selective antagonist of the CCR9 receptor. By binding to CCR9, it prevents the binding of the natural ligand CCL25, thereby inhibiting the downstream signaling cascades that lead to immune cell migration and activation. Preclinical studies have demonstrated that this compound potently inhibits CCR9-mediated calcium mobilization and chemotaxis of T cells.

Preclinical Data

This compound demonstrated potent and selective inhibition of CCR9 in a variety of preclinical assays. The following table summarizes key in vitro efficacy data.

| Assay Type | Cell Line/System | Endpoint | IC50 Value (nM) | Reference |

| Ca2+ Mobilization | Molt-4 cells | Inhibition | 5.4 | |

| Chemotaxis | Molt-4 cells | Inhibition | 3.4 | |

| Chemotaxis (in serum) | Molt-4 cells | Inhibition | 33 | |

| Chemotaxis | Primary CCR9-expressing cells | Inhibition | 6.8 | |

| Chemotaxis | CCR9A splice form | Inhibition | 2.8 | |

| Chemotaxis | CCR9B splice form | Inhibition | 2.6 |

In vivo studies using the TNFΔARE mouse model of ileitis, which mimics features of Crohn's disease, showed that administration of a CCR9 antagonist could ameliorate intestinal inflammation.

Clinical Development and Efficacy

This compound underwent extensive clinical evaluation for the treatment of moderate-to-severe Crohn's disease in a series of clinical trials known as the SHIELD program. While early phase studies showed promising results, the pivotal Phase III trials did not demonstrate a statistically significant benefit of this compound over placebo for inducing clinical response.

SHIELD-1 Phase III Induction Trial

The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that evaluated two doses of this compound (500 mg once daily and 500 mg twice daily) for 12 weeks in 608 adult patients with moderate-to-severe Crohn's disease. The primary endpoint was clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points. A key secondary endpoint was clinical remission (CDAI score less than 150 points).

| Treatment Group | N | Clinical Response at Week 12 (%) | p-value vs. Placebo | Clinical Remission at Week 12 (%) |

| Placebo | 203 | 25.1 | - | Not Reported |

| This compound 500 mg Once Daily | 203 | 27.6 | 0.546 | Not Reported |

| This compound 500 mg Twice Daily | 202 | 27.2 | 0.648 | Not Reported |

The study failed to meet its primary and key secondary endpoints, with no significant difference in clinical response or remission rates between the this compound groups and placebo.

SHIELD-4 Phase III Induction Trial

The SHIELD-4 trial was designed to evaluate two dose regimens of this compound (500 mg once-daily and 500 mg twice-daily) for 12 weeks in patients with moderate-to-severe Crohn's disease. A total of 253 patients were enrolled. The study was terminated early, but data from 118 patients who completed the 12-week treatment period were reported.

| Treatment Group | N | CDAI ≥ 100-point Response at Week 12 (%) | Clinical Remission (CDAI < 150) at Week 12 (%) |

| This compound 500 mg Once Daily | 57 | 56 | 26 |

| This compound 500 mg Twice Daily | 61 | 69 | 36 |

While these results from a smaller, incomplete study appeared more promising than SHIELD-1, the overall SHIELD program was terminated by GlaxoSmithKline in 2013 due to the disappointing results of the SHIELD-1 trial.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the development of this compound are not publicly available. The following are representative protocols for the key in vitro assays based on standard laboratory methods for evaluating CCR9 antagonists.

Chemotaxis Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the migration of CCR9-expressing cells towards the chemokine CCL25.

Materials:

-

CCR9-expressing cells (e.g., Molt-4 T-lymphoblastic leukemia cell line)

-

Recombinant human CCL25

-

This compound or other test compounds

-

Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts)

-

Assay buffer (e.g., RPMI 1640 with 1% BSA)

-

Cell counting solution (e.g., Trypan Blue) and hemocytometer or an automated cell counter

Procedure:

-

Cell Preparation: Culture Molt-4 cells in appropriate medium. Prior to the assay, wash the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup:

-

Add assay buffer containing CCL25 (at a pre-determined optimal concentration, e.g., 100 ng/mL) to the lower wells of the chemotaxis plate.

-

In the upper chamber (Transwell insert), add the Molt-4 cell suspension.

-

Add the different concentrations of this compound or vehicle control to the upper chamber with the cells.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4 to 12 hours.

-

Quantification of Migration: After incubation, carefully remove the inserts. Collect the cells that have migrated to the lower chamber.

-

Cell Counting: Count the number of migrated cells using a hemocytometer or an automated cell counter.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay (Representative Protocol)

This assay measures the ability of a compound to block the transient increase in intracellular calcium that occurs when CCL25 binds to CCR9.

Materials:

-

CCR9-expressing cells (e.g., Molt-4)

-

Recombinant human CCL25

-

This compound or other test compounds

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

A fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR™, FlexStation)

Procedure:

-

Cell Preparation: Plate CCR9-expressing cells in a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-8 AM in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of CCL25 at a concentration that elicits a submaximal response (EC80).

-

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject the this compound dilutions into the wells and incubate for a short period (e.g., 5-15 minutes).

-

Inject the CCL25 solution and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after CCL25 addition. The percentage of inhibition by this compound is calculated relative to the response with CCL25 alone. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration.